![molecular formula C23H17ClN4O4S B2709153 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1251579-97-1](/img/no-structure.png)

5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

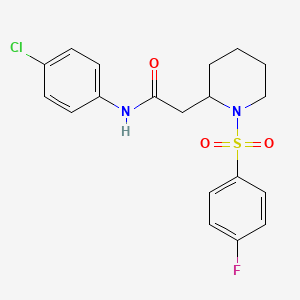

5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.

BenchChem offers high-quality 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide”:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi. Researchers are exploring its efficacy against resistant strains, making it a promising candidate for new antibiotic development .

Anti-inflammatory Drugs

The compound’s ability to modulate inflammatory pathways has been studied extensively. It can reduce the production of pro-inflammatory cytokines, which are crucial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Therapeutics

Preliminary studies suggest that this compound may have anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. Researchers are investigating its potential use in combination therapies to enhance the efficacy of existing cancer treatments .

Neuroprotective Agents

Research indicates that this compound could be used as a neuroprotective agent. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Drugs

The compound has been studied for its potential in treating cardiovascular diseases. It can modulate blood pressure and reduce the risk of atherosclerosis by inhibiting the formation of plaques in the arteries .

Pain Management

This compound has analgesic properties, making it a candidate for pain management. It can inhibit pain pathways and reduce the perception of pain, which is beneficial for patients with chronic pain conditions.

Each of these applications highlights the versatility and potential of “5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide” in various fields of medical research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Sigma-Aldrich ChemicalBook ChemicalBook ChemicalBook : Sigma-Aldrich : Sigma-Aldrich : ChemicalBook

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide, which is synthesized from 4-ethyl-2-aminothiazole and 2-chloro-5-nitrothiophene-3-sulfonamide. The second intermediate is N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide, which is synthesized from 2-chloroethylamine hydrochloride and 2-chloro-5-nitrothiophene-3-sulfonamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-2-aminothiazole", "2-chloro-5-nitrothiophene-3-sulfonamide", "2-chloroethylamine hydrochloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide:", "Step 1: 4-ethyl-2-aminothiazole is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide.", "Synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide:", "Step 1: 2-chloroethylamine hydrochloride is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide.", "Step 2: N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide is then reacted with 2-methylpiperidine in the presence of a base such as sodium hydride and a solvent such as DMF to form N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide.", "Coupling of the two intermediates:", "Step 1: 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide and N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide are coupled using standard peptide coupling reagents such as HATU or EDC in the presence of a base such as DIPEA and a solvent such as DMF to form the final product." ] } | |

CAS-Nummer |

1251579-97-1 |

Produktname |

5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide |

Molekularformel |

C23H17ClN4O4S |

Molekulargewicht |

480.92 |

IUPAC-Name |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H17ClN4O4S/c1-31-15-6-4-5-14(11-15)12-28-22(29)20-18(9-10-33-20)27(23(28)30)13-19-25-21(26-32-19)16-7-2-3-8-17(16)24/h2-11H,12-13H2,1H3 |

InChI-Schlüssel |

AMULFOCYYLZOKV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)

![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)

![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)